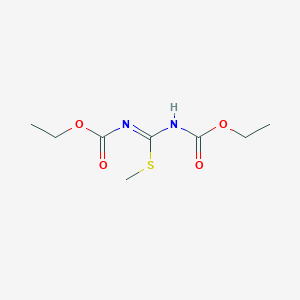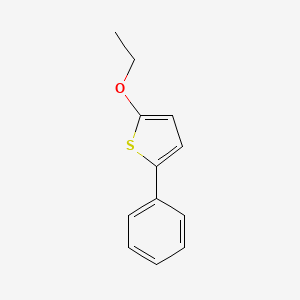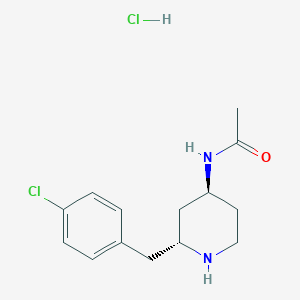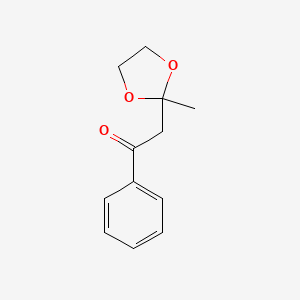
1,3-Bis(ethoxycarbonyl)-2-methylisothiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(ethoxycarbonyl)-2-methylisothiourea is an organic compound that belongs to the class of isothioureas It is characterized by the presence of two ethoxycarbonyl groups and a methyl group attached to the isothiourea core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(ethoxycarbonyl)-2-methylisothiourea typically involves the reaction of ethyl chloroformate with 2-methylisothiourea. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{2-Methylisothiourea} + \text{Ethyl chloroformate} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(ethoxycarbonyl)-2-methylisothiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield thiourea derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiourea derivatives.
Substitution: Various substituted isothioureas.
Scientific Research Applications
1,3-Bis(ethoxycarbonyl)-2-methylisothiourea has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1,3-Bis(ethoxycarbonyl)-2-methylisothiourea involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the inhibition of viral replication.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(ethoxycarbonyl)-2,4,5-trimethylcyclopentadien-1-yl]rhodium(III) Dichloride Dimer: A compound with similar ethoxycarbonyl groups but different core structure and applications.
1,3-Bis(carboxymethyl)imidazolium Chloride: Another compound with similar functional groups but different chemical properties and uses.
Uniqueness
1,3-Bis(ethoxycarbonyl)-2-methylisothiourea is unique due to its specific isothiourea core and the presence of both ethoxycarbonyl and methyl groups. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C8H14N2O4S |
|---|---|
Molecular Weight |
234.28 g/mol |
IUPAC Name |
ethyl (NZ)-N-[(ethoxycarbonylamino)-methylsulfanylmethylidene]carbamate |
InChI |
InChI=1S/C8H14N2O4S/c1-4-13-7(11)9-6(15-3)10-8(12)14-5-2/h4-5H2,1-3H3,(H,9,10,11,12) |
InChI Key |
PHIKPDFYPILSFH-UHFFFAOYSA-N |
Isomeric SMILES |
CCOC(=O)N/C(=N/C(=O)OCC)/SC |
Canonical SMILES |
CCOC(=O)NC(=NC(=O)OCC)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B13023378.png)

![1-Methoxy-3-methyl-3-azabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B13023398.png)



![Furo[2,3-c]pyridine-2-carboxylic acid methyl ester](/img/structure/B13023422.png)







